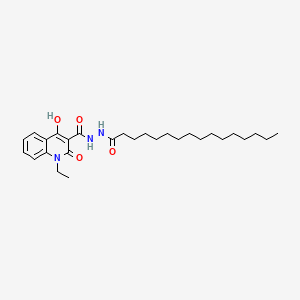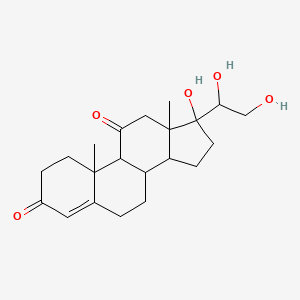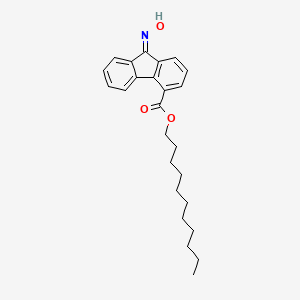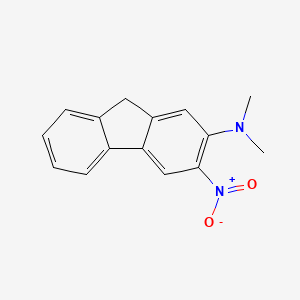![molecular formula C13H8Cl2N2O2 B11991527 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)
2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline is an organic compound with the molecular formula C13H8Cl2N2O2 It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to an aniline base
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2,4-dichloro-N-[(E)-(4-aminophenyl)methylidene]aniline.
Oxidation: 2,4-dichloro-N-[(E)-(4-nitrosophenyl)methylidene]aniline.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline.
- 2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline.
- 2,4-dichloro-N-[(E)-(4-methoxyphenyl)methylidene]aniline.
Uniqueness
2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H8Cl2N2O2 |
|---|---|
分子量 |
295.12 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-3-6-13(12(15)7-10)16-8-9-1-4-11(5-2-9)17(18)19/h1-8H |
InChIキー |
GTTIDUHVGSAYRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991460.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)


![N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11991494.png)

![N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991510.png)

![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B11991532.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
